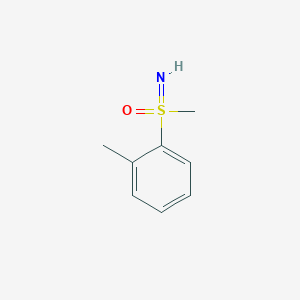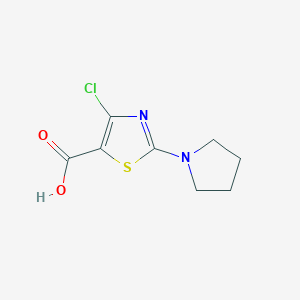
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Descripción general
Descripción
“Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate” is a chemical compound with the CAS Number: 121020-69-7 . It has a molecular weight of 169.14 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of cyanoacetamides, which “this compound” is a part of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which include “this compound”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 169.14 .Mecanismo De Acción
The mechanism of action of methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves the formation of a reactive intermediate, which can undergo various reactions with other compounds. This intermediate can act as a nucleophile, an electrophile, or a Lewis acid, depending on the reaction conditions. The unique structure of this compound allows it to participate in various reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in lab experiments is its versatility as a reagent. This compound can participate in various reactions, making it a valuable tool in organic synthesis. In addition, the synthesis method for this compound is relatively simple and can be optimized to obtain high yields and purity.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its sensitivity to moisture and air, which can lead to degradation and reduced reactivity. In addition, this compound can be difficult to handle due to its low melting point and high volatility.
Direcciones Futuras
There are several future directions for research involving methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. One potential direction is to explore its potential as a catalyst in various reactions, including asymmetric synthesis. Another direction is to investigate its potential as a drug delivery agent, due to its stability under physiological conditions. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound, which could lead to new applications in medicine and biotechnology.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been extensively studied for its potential applications in organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of heterocycles, α-aminophosphonates, and β-keto esters. It has also been used in the synthesis of natural products and pharmaceutical intermediates. In addition, this compound has shown potential as a catalyst in various reactions, including the Michael addition and aldol condensation.
Propiedades
IUPAC Name |
methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSQZTWXZAZOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1OCCO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



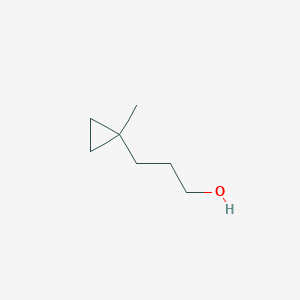


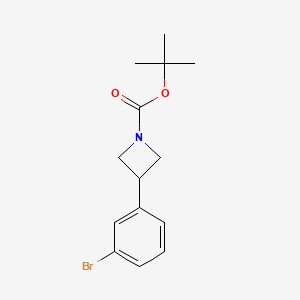
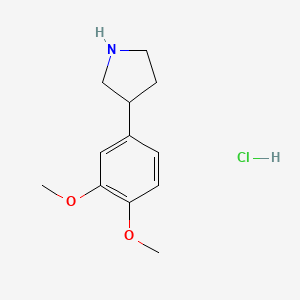


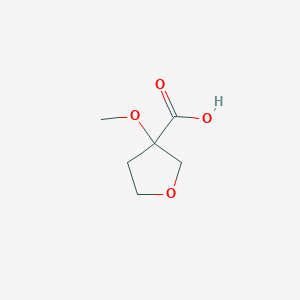

![2,6-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B3376505.png)
